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Compound of Interest

Compound Name:
tert-butyl 4-methyl-1H-pyrazole-1-

carboxylate

Cat. No.: B179728 Get Quote

tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate is a strategically designed synthetic

intermediate. The molecule incorporates two key features: the 4-methylpyrazole core, a

privileged scaffold in medicinal chemistry known for its diverse biological activities, and the tert-

butoxycarbonyl (Boc) protecting group, which facilitates controlled, regioselective reactions.[1]

While a dedicated CAS number for this specific compound is not prominently listed in major

chemical databases, indicating it is more of a transient intermediate than a widely available

commercial product, its synthesis and utility are readily inferred from established chemical

literature. Its structure is fundamentally that of 4-methylpyrazole (Fomepizole)[2][3] protected at

the N1 position. This protection strategy is crucial for preventing unwanted side reactions at the

pyrazole nitrogen during subsequent synthetic steps, allowing for precise functionalization at

other positions. The Boc group can be reliably cleaved under acidic conditions, unmasking the

pyrazole NH for further transformations.[4][5]

Synthesis and Mechanistic Considerations
The logical and most common synthesis of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is

a two-step process starting from a suitable precursor to form the pyrazole ring, followed by N-

protection. A more direct route involves the protection of commercially available 4-methyl-1H-

pyrazole.

Proposed Synthetic Pathway: N-Boc Protection
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The most efficient pathway is the direct N-protection of 4-methyl-1H-pyrazole using di-tert-butyl

dicarbonate ((Boc)₂O). This reaction is typically base-catalyzed to deprotonate the pyrazole

nitrogen, enhancing its nucleophilicity.

Step 1: N-Boc Protection

Step 2: Work-up & Purification
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Caption: Synthetic workflow for N-Boc protection of 4-methyl-1H-pyrazole.

Experimental Protocol: Synthesis of tert-Butyl 4-methyl-
1H-pyrazole-1-carboxylate
Objective: To synthesize the title compound via electrophilic addition of di-tert-butyl dicarbonate

to 4-methyl-1H-pyrazole.

Methodology:

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-methyl-1H-

pyrazole (1.0 eq.). Dissolve it in an anhydrous aprotic solvent like dichloromethane (DCM) or
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tetrahydrofuran (THF).

Base Addition: Add a suitable base, such as triethylamine (Et₃N, 1.2 eq.) or 4-

dimethylaminopyridine (DMAP, catalytic amount), to the solution and stir for 10-15 minutes at

room temperature. The base acts as a proton scavenger, facilitating the nucleophilic attack of

the pyrazole nitrogen.[6]

Reagent Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent

and add it dropwise to the reaction mixture at 0 °C (ice bath).

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.

The progress should be monitored by Thin Layer Chromatography (TLC) until the starting

material is consumed.[7]

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of

ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the

organic layer. Wash the organic phase sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate the solvent in vacuo. The resulting crude product can be purified by flash column

chromatography on silica gel to yield the pure tert-butyl 4-methyl-1H-pyrazole-1-
carboxylate.

Structural Elucidation and Spectroscopic Data
A rigorous spectroscopic analysis is essential to confirm the identity and purity of the

synthesized compound. The expected data, based on analogous structures found in the

literature, are summarized below.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of this molecule.
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Table 1: Predicted ¹H

NMR Spectroscopic

Data (400 MHz,

CDCl₃)

Proton Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity Notes

H5 (pyrazole ring) ~8.0 - 8.2 Singlet (s)

Deshielded due to the

adjacent nitrogen and

carbonyl group.

H3 (pyrazole ring) ~7.5 - 7.7 Singlet (s)

C4-CH₃ (methyl) ~2.1 - 2.3 Singlet (s)

C(CH₃)₃ (Boc group) ~1.6 - 1.7 Singlet (s)

Characteristic high-

intensity signal for the

9 equivalent protons.

Table 2: Predicted ¹³C NMR Spectroscopic

Data (100 MHz, CDCl₃)

Carbon Assignment Expected Chemical Shift (δ, ppm)

C=O (Boc carbonyl) ~148 - 150

C5 (pyrazole ring) ~142 - 144

C3 (pyrazole ring) ~133 - 135

C4 (pyrazole ring) ~115 - 117

C(CH₃)₃ (Boc quaternary) ~84 - 86

C(CH₃)₃ (Boc methyls) ~28 - 29

C4-CH₃ (methyl) ~9 - 11

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
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Table 3: Predicted IR and MS Data

Technique Expected Data

IR (ATR, cm⁻¹)

~1730-1750 cm⁻¹: Strong C=O stretch from the

Boc group. ~2980 cm⁻¹: C-H stretches from

alkyl groups. ~1550 cm⁻¹: C=N/C=C stretches

from the pyrazole ring.

MS (ESI+)

[M+H]⁺: Calculated for C₉H₁₄N₂O₂ + H⁺.

[M+Na]⁺: Calculated for C₉H₁₄N₂O₂ + Na⁺.

Fragmentation: Loss of the tert-butyl group (-57)

or isobutylene (-56), and subsequent loss of

CO₂ (-44) are characteristic of the Boc group.

Applications in Research and Drug Discovery
The primary role of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is as a versatile building

block in multi-step organic synthesis, particularly within drug discovery programs.

Role as a Protected Intermediate
The Boc group serves two critical functions:

Deactivation: It reduces the nucleophilicity of the pyrazole ring system, preventing unwanted

side reactions during subsequent synthetic manipulations.

Facilitating Functionalization: While the Boc group is in place, other positions on a larger

molecule can be modified. Its subsequent removal under mild acidic conditions regenerates

the N-H functionality, which can then participate in reactions like N-arylation or N-alkylation.

This strategy is fundamental in constructing complex molecules where precise control over

reactivity is paramount.

tert-Butyl 4-methyl-1H-
pyrazole-1-carboxylate

Couple to
Molecule 'R'

Protected Conjugate
R-[Boc-4-Me-Pyrazole]

Acidic Deprotection
(e.g., TFA, HCl)

Final Active Molecule
R-[4-Me-Pyrazole]
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Caption: Conceptual workflow for utilizing the title compound in synthesis.

Medicinal Chemistry Significance
The 4-methylpyrazole moiety is a well-established pharmacophore. Its incorporation into drug

candidates can influence metabolic stability, solubility, and target binding affinity. Methyl-

substituted pyrazoles have been investigated for a wide spectrum of biological activities,

making this building block highly valuable for generating novel chemical entities.[1] By using

the Boc-protected version, medicinal chemists can seamlessly integrate this valuable scaffold

into complex molecular architectures to develop new therapeutic agents.

Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the

standard precautions used for laboratory chemicals.

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-

resistant gloves.

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or

vapors and prevent contact with skin and eyes.

Storage: Store in a cool, dry place away from strong acids and oxidizing agents.

Conclusion
tert-Butyl 4-methyl-1H-pyrazole-1-carboxylate represents a quintessential example of a

strategic synthetic intermediate. While not a common standalone product, its logical synthesis

and critical role as a protected building block make it an indispensable tool for researchers in

organic synthesis and drug development. Its utility lies in enabling the controlled and precise

incorporation of the medicinally relevant 4-methylpyrazole core into complex molecular targets.

This guide provides the foundational knowledge for its synthesis, characterization, and

intelligent application in advanced chemical research.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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